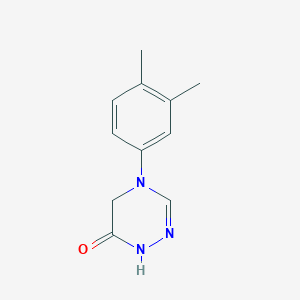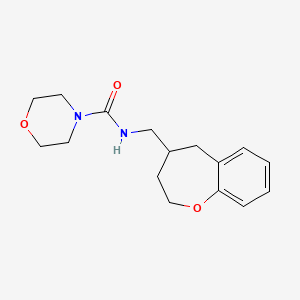![molecular formula C23H29N3O2 B5664599 3-{1-[(2-cyclohexylpyrimidin-5-yl)methyl]piperidin-3-yl}benzoic acid](/img/structure/B5664599.png)
3-{1-[(2-cyclohexylpyrimidin-5-yl)methyl]piperidin-3-yl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a multifaceted molecule that combines several structural motifs, including a cyclohexylpyrimidine group, a piperidine ring, and a benzoic acid moiety. These elements suggest a compound designed for specific biochemical interactions, possibly targeting receptor binding or enzymatic activity. While the direct research on this specific compound is limited, related structures have been studied for various biochemical and medicinal applications, including asymmetric hydrogenation and co-crystallization techniques for enhanced physical and chemical property understanding (Bisset et al., 2012) (Lemmerer & Bourne, 2012).
Synthesis Analysis
The synthesis of complex molecules involving piperidine and benzoic acid frameworks often includes multi-step reactions, starting from basic building blocks through to the target compound. Techniques such as asymmetric hydrogenation, N-benzylglutarimide transformations, and cyclization reactions are crucial. These methods enable the introduction of stereochemical complexity and functional groups in a controlled manner, leading to high yields of the desired products with significant enantiomeric excesses in some cases (Laschat, Fröhlich, & Wibbeling, 1996).
Molecular Structure Analysis
The molecular structure of such compounds is typically determined through X-ray crystallography and NMR spectroscopy, revealing the spatial arrangement of atoms and the stereochemistry at chiral centers. This structural information is crucial for understanding the molecule's interactions with biological targets. The analysis of related compounds has shown how specific structural features influence binding affinities and reaction pathways (Reiner, 1971).
Chemical Reactions and Properties
Chemical properties, including reactivity and stability, are influenced by the functional groups present in the molecule. For instance, the benzoic acid moiety can engage in hydrogen bonding and electrostatic interactions, while the piperidine ring may undergo nucleophilic substitution reactions. These characteristics are essential for the compound's biological activity and its potential applications in drug design and development (Tzimopoulos et al., 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are determined by the molecular framework and the intermolecular forces at play. Studies on similar compounds have explored how co-crystallization with other molecules can alter these properties, potentially leading to improved formulation characteristics for pharmaceutical applications (Skovsgaard & Bond, 2009).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are key to the compound's functionality. The presence of a benzoic acid group, for example, imparts specific acidic properties, which can be exploited in chemical reactions and biological interactions. Investigations into related molecules have provided insights into how structural modifications affect these chemical properties, influencing the overall activity and utility of the compound (Pati et al., 2008).
Propiedades
IUPAC Name |
3-[1-[(2-cyclohexylpyrimidin-5-yl)methyl]piperidin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c27-23(28)20-9-4-8-19(12-20)21-10-5-11-26(16-21)15-17-13-24-22(25-14-17)18-6-2-1-3-7-18/h4,8-9,12-14,18,21H,1-3,5-7,10-11,15-16H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQROMSTZQKEJAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC=C(C=N2)CN3CCCC(C3)C4=CC(=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5664517.png)

![2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B5664532.png)
![ethyl 3-(6H-indolo[2,3-b]quinoxalin-6-yl)propanoate](/img/structure/B5664544.png)
![N-isopropyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5664552.png)
![[3-(2-methoxyethyl)-1-(3-methyl-2-butenoyl)-3-piperidinyl]methanol](/img/structure/B5664559.png)
![1-{2-[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5664567.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5664573.png)

![N-{3-[(3-pyridinylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5664591.png)
![2-methyl-4-phenyl-9-(2-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5664602.png)
![5-methyl-2-phenyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5664620.png)

![2-(3,5-difluorobenzyl)-8-(4-methylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5664626.png)